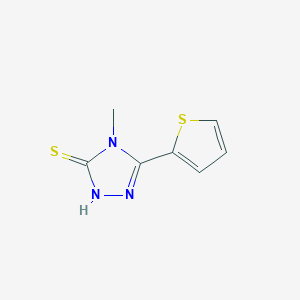

4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S2/c1-10-6(8-9-7(10)11)5-3-2-4-12-5/h2-4H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZYOWSGQWQEEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352263 | |

| Record name | 4-Methyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68744-66-1 | |

| Record name | 4-Methyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol

Authored for: Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Abstract

This document provides a comprehensive technical overview of the synthesis and characterization of the heterocyclic compound, 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol. The synthesis is based on a well-established pathway for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, involving the key intermediate thiophene-2-carbohydrazide. This guide details the adapted experimental protocol, presents key quantitative data in a structured format, and outlines the methodologies for the characterization of the title compound. The characterization data is presented in comparison with closely related analogues due to the limited availability of specific data for the title compound in published literature.

Introduction

The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The incorporation of a thiophene moiety and a thiol group can further enhance the pharmacological profile of these compounds. This guide focuses on the synthesis and characterization of this compound, a molecule of interest for potential applications in drug discovery and development.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the reaction of thiophene-2-carbohydrazide with methyl isothiocyanate to form the intermediate N-methyl-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamide. The second step is the base-catalyzed intramolecular cyclization of this intermediate to yield the final product.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

Synthesis of N-methyl-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamide (Intermediate)

-

To a solution of thiophene-2-carbohydrazide (1.42 g, 10 mmol) in absolute ethanol (50 mL), add methyl isothiocyanate (0.73 g, 10 mmol).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

Synthesis of this compound (Final Product)

-

Suspend the intermediate, N-methyl-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamide (2.15 g, 10 mmol), in an aqueous solution of potassium hydroxide (2M, 20 mL).

-

Reflux the mixture for 6-8 hours until the evolution of hydrogen sulfide ceases (can be tested with lead acetate paper).

-

Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the solution with dilute hydrochloric acid to a pH of approximately 5-6.

-

The resulting precipitate is filtered, washed thoroughly with water, and dried.

-

Recrystallize the crude product from a suitable solvent such as ethanol to obtain the pure compound.

Characterization Data

Due to the lack of specific published data for this compound, the following tables provide predicted and comparative data based on its chemical properties and data from the closely related 4-ethyl analogue.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 68744-66-1 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₇H₇N₃S₂ | Santa Cruz Biotechnology[1] |

| Molecular Weight | 197.28 g/mol | Santa Cruz Biotechnology[1] |

| Appearance | Predicted to be a solid | - |

| Melting Point | Not available (predicted to be a solid) | - |

Spectroscopic Data (Predicted/Comparative)

The following data is based on the characterization of the analogous compound, 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol. The substitution of an ethyl group with a methyl group is expected to cause minor shifts in the spectral data.

| Technique | Expected Observations |

| FT-IR (cm⁻¹) | ~3100-2900 (C-H stretching), ~2600-2550 (S-H stretching, may be broad), ~1600 (C=N stretching), ~1500 (C=C stretching of thiophene ring), ~1300 (C-N stretching), ~700 (C-S stretching). |

| ¹H NMR (ppm) | A singlet for the N-CH₃ protons (expected around 3.5-4.0 ppm). Multiplets for the thiophene ring protons (expected in the range of 7.0-8.0 ppm). A broad singlet for the SH proton (can be highly variable, >10 ppm, and may exchange with D₂O). |

| ¹³C NMR (ppm) | A signal for the N-CH₃ carbon. Signals for the carbons of the thiophene ring. Signals for the C=N and C=S carbons of the triazole ring. |

| Mass Spec (m/z) | The molecular ion peak [M]⁺ is expected at m/z 197. Fragmentation patterns would likely involve the loss of the thiol group and fragmentation of the thiophene and triazole rings. A study on a related compound showed fragmentation involving the loss of a water molecule from a carboxylic acid derivative, followed by the loss of the carboxyl group[2]. |

Characterization Workflow

The characterization of the synthesized compound would follow a logical progression of analytical techniques to confirm its structure and purity.

Conclusion

References

Physicochemical Properties of 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthesis protocol, and potential biological activities of the heterocyclic compound 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic route and predicted characterization data based on established methodologies for analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. The 1,2,4-triazole scaffold is a key pharmacophore in a variety of therapeutically important agents, exhibiting a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects. The incorporation of a thienyl moiety at the 5-position is of particular interest, as the thiophene nucleus is a constituent of numerous biologically active compounds.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a central 1,2,4-triazole ring, substituted with a methyl group at the 4-position, a 2-thienyl group at the 5-position, and a thiol group at the 3-position. The presence of the thiol group allows for thione-thiol tautomerism.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C₈H₇N₃S₂ | - |

| Molecular Weight | 213.29 g/mol | - |

| Melting Point | Data not available. Expected to be a solid at room temperature. | Melting points of similar 4,5-disubstituted-1,2,4-triazole-3-thiols vary widely depending on the substituents. |

| Solubility | Data not available. Predicted to be sparingly soluble in water and soluble in organic solvents like ethanol, DMSO, and DMF. | The heterocyclic nature and the presence of both polar (thiol, triazole) and non-polar (methyl, thienyl) groups influence solubility. |

| pKa | Data not available. The thiol group is expected to be acidic. | The acidity of the thiol proton is a key characteristic for its chemical reactivity and biological interactions. |

Proposed Synthesis Pathway

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of similar 1,2,4-triazole-3-thiols. The general approach involves the reaction of a substituted thiosemicarbazide with a base to induce cyclization. A key precursor for this synthesis would be 4-methyl-1-(thiophen-2-carbonyl)thiosemicarbazide.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 4-methyl-1-(thiophen-2-carbonyl)thiosemicarbazide (Intermediate)

-

Dissolve thiophene-2-carbohydrazide in a suitable solvent such as ethanol.

-

Add an equimolar amount of methyl isothiocyanate to the solution.

-

Reflux the reaction mixture for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the intermediate thiosemicarbazide.

Step 2: Synthesis of this compound (Final Product)

-

Suspend the synthesized 4-methyl-1-(thiophen-2-carbonyl)thiosemicarbazide in an aqueous solution of a base (e.g., 2N NaOH).

-

Reflux the mixture for several hours. The cyclization process results in the formation of the triazole ring.

-

After cooling, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Collect the precipitate by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

Spectral Characterization (Predicted)

The structure of the synthesized compound would be confirmed using various spectroscopic techniques.

Table 2: Predicted Spectral Data

| Technique | Predicted Observations |

| ¹H NMR | - A singlet corresponding to the methyl protons (CH₃) around δ 3.5-4.0 ppm. - Multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons of the thienyl ring. - A broad singlet for the thiol proton (SH) at a downfield chemical shift (δ 13.0-14.0 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | - A signal for the methyl carbon. - Signals for the carbons of the thienyl ring. - Signals for the C=S and C=N carbons of the triazole ring. |

| FT-IR (cm⁻¹) | - A broad band in the region of 3100-2500 cm⁻¹ corresponding to the S-H stretching vibration. - A characteristic C=N stretching vibration around 1600-1650 cm⁻¹. - C-S stretching vibrations in the fingerprint region. |

| Mass Spectrometry | - A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. |

Potential Biological Activity and Signaling Pathways

While no specific biological activity or signaling pathway data is available for this compound, the 1,2,4-triazole-3-thiol scaffold is a well-known pharmacophore with a wide range of biological activities. Numerous derivatives have been reported to possess antimicrobial, antifungal, anti-inflammatory, and anticancer properties.

The presence of the 2-thienyl group is also significant, as this moiety is found in many drugs and is known to contribute to biological activity. It is plausible that this compound could exhibit antimicrobial properties. The mechanism of action for such compounds often involves the inhibition of essential microbial enzymes or interference with microbial cell wall synthesis.

Further research is required to elucidate the specific biological targets and signaling pathways that may be modulated by this compound. In vitro screening against a panel of bacterial and fungal strains would be the first step in evaluating its potential as a therapeutic agent.

Conclusion

This technical guide provides a foundational understanding of this compound, a compound of interest for its potential pharmacological applications. While direct experimental data is currently scarce, the proposed synthetic pathway and predicted physicochemical and spectral properties offer a solid starting point for researchers. The established biological significance of the 1,2,4-triazole-3-thiol scaffold, coupled with the presence of a 2-thienyl substituent, suggests that this compound warrants further investigation, particularly for its potential antimicrobial activities. Future studies should focus on the successful synthesis, thorough characterization, and comprehensive biological evaluation of this promising molecule.

Navigating the Therapeutic Potential of 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol: A Technical Overview

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The heterocycle 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol stands as a molecule of significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. Its unique structural amalgamation of a 1,2,4-triazole core, a methyl group at the N4 position, and a thienyl moiety at the C5 position, coupled with a thiol group at C3, suggests a diverse pharmacological potential. While comprehensive biological data for this specific compound remains limited in publicly accessible literature, this technical guide aims to provide a thorough overview of its potential biological activities by examining structurally related compounds and the broader class of 4,5-disubstituted-1,2,4-triazole-3-thiols. This document will delve into anticipated biological activities, present detailed experimental protocols for their evaluation, and visualize key concepts to facilitate a deeper understanding for researchers.

Synthesis and Physicochemical Properties

The synthesis of this compound can be conceptually approached through established synthetic routes for 1,2,4-triazole-3-thiones. A common pathway involves the cyclization of a thiosemicarbazide precursor.

Conceptual Synthetic Pathway

Caption: Conceptual synthetic route for this compound.

Anticipated Biological Activities

Based on the biological profiles of structurally similar 1,2,4-triazole-3-thiol derivatives, this compound is anticipated to exhibit a range of biological activities, including antimicrobial, antifungal, anticancer, and enzyme inhibitory effects.

Antimicrobial and Antifungal Activity

The 1,2,4-triazole nucleus is a well-established pharmacophore in numerous antimicrobial and antifungal agents. The presence of a sulfur atom (in the thiol group) and the thienyl ring, which is itself a bioisostere of the phenyl ring found in many active compounds, suggests that the target molecule could interfere with microbial growth.

Anticancer Activity

Numerous 1,2,4-triazole derivatives have demonstrated potent anticancer activities. The proposed mechanism often involves the inhibition of specific kinases or other enzymes crucial for cancer cell proliferation and survival. The planar nature of the triazole and thienyl rings may facilitate intercalation with DNA or binding to enzymatic active sites.

Enzyme Inhibition

The thiol group in the target molecule is a key functional group that can interact with various enzymes, particularly metalloenzymes or those with cysteine residues in their active sites. This suggests potential inhibitory activity against enzymes such as urease, carbonic anhydrase, or various proteases.

Experimental Protocols

To ascertain the biological activities of this compound, a series of in vitro assays would be required. The following are detailed protocols for key experiments.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

-

Compound Dilution Series: A serial two-fold dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antimicrobial Susceptibility Testing Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vitro Anticancer Activity (MTT Assay)

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Quantitative Data on Structurally Related Compounds

| Compound/Derivative Class | Biological Activity | Quantitative Data (Example) | Reference Organism/Cell Line |

| 4-Aryl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiols | Anticancer | IC50: 1.5 - 10 µM | Human cancer cell lines |

| 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols | Antimicrobial | MIC: 16 - 64 µg/mL | S. aureus, E. coli |

| 4,5-Disubstituted-1,2,4-triazole-3-thiols | Antifungal | Zone of Inhibition: 10 - 25 mm | C. albicans, A. niger |

| 1,2,4-Triazole-3-thiol derivatives | Enzyme Inhibition (Carbonic Anhydrase) | Kᵢ: 50 - 200 nM | Human carbonic anhydrase II |

Note: The data presented in this table are representative values from studies on various 1,2,4-triazole-3-thiol derivatives and are intended for illustrative purposes only.

Potential Signaling Pathways

The anticancer activity of 1,2,4-triazole derivatives can be mediated through various signaling pathways. A potential mechanism could involve the inhibition of key enzymes in cell cycle progression or the induction of apoptosis.

Hypothetical Anticancer Mechanism of Action

Caption: Hypothetical signaling pathway for the anticancer activity of the triazole compound.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently sparse in the public domain, the analysis of its structural features and comparison with related compounds strongly suggest a promising pharmacological profile. Its potential as an antimicrobial, antifungal, and anticancer agent warrants further investigation.

Future research should focus on the synthesis and comprehensive in vitro and in vivo evaluation of this compound. Elucidating its precise mechanism of action and identifying its molecular targets will be crucial steps in harnessing its therapeutic potential. The detailed experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to embark on the exploration of this intriguing molecule.

Spectroscopic Analysis of 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. The guide details the expected spectroscopic data based on analyses of structurally related compounds and theoretical studies, outlines detailed experimental protocols for its characterization, and includes visualizations to clarify analytical workflows and concepts.

Introduction

This compound belongs to the 1,2,4-triazole class of heterocyclic compounds, which are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a thienyl group at the 5-position and a methyl group at the 4-position of the triazole ring, along with a thiol group at the 3-position, results in a molecule with unique electronic and structural features. Accurate spectroscopic analysis is crucial for confirming the identity, purity, and structural characteristics of this compound. This guide synthesizes expected data from similar structures to provide a predictive framework for its analysis.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound, derived from spectroscopic information available for analogous compounds such as 4-methyl-4H-1,2,4-triazole-3-thiol and its derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| SH (thiol) | ~13.5 - 14.0 | Singlet | - |

| Thienyl-H | ~7.0 - 7.8 | Multiplet | - |

| N-CH₃ (methyl) | ~3.6 | Singlet | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=S (thiol) | ~165 - 170 |

| Triazole C5 | ~145 - 150 |

| Thienyl Carbons | ~125 - 135 |

| N-CH₃ (methyl) | ~30 - 35 |

Table 3: Predicted FT-IR Spectroscopic Data (KBr Pellet)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (tautomer) | 3100 - 3300 | Medium, Broad |

| C-H Stretch (aromatic/methyl) | 2900 - 3100 | Medium to Weak |

| C=N Stretch (triazole) | 1600 - 1650 | Strong |

| C=C Stretch (thienyl) | 1400 - 1500 | Medium |

| C=S Stretch | 1100 - 1250 | Medium to Strong |

Table 4: Predicted UV-Visible Spectroscopic Data (in Ethanol)

| Transition | Predicted λmax (nm) |

| π → π | ~280 - 320 |

| n → π | ~330 - 360 |

Table 5: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M]+• | ~197.04 |

| [M+H]+ | ~198.05 |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a spectral width of 0-15 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Apply a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with a spectral width of 0-200 ppm.

-

Use a proton-decoupled pulse sequence.

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) will be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: An FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die and press it under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: Perform a background subtraction from the sample spectrum.

3.3 UV-Visible Spectroscopy

-

Instrumentation: A double-beam UV-Visible spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable UV-grade solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL.

-

Prepare a dilute solution (e.g., 10 µg/mL) from the stock solution to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0).

-

-

Data Acquisition:

-

Use matched quartz cuvettes (1 cm path length).

-

Record a baseline spectrum with the cuvettes filled with the solvent.

-

Record the sample spectrum over a wavelength range of 200-800 nm.

-

-

Data Processing: Subtract the baseline from the sample spectrum to obtain the final absorbance spectrum. Identify the wavelength of maximum absorbance (λmax).

3.4 Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Sample Preparation:

-

For ESI: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL. The solution can be directly infused or injected via an LC system.

-

For EI: Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

For ESI, both positive and negative ion modes should be tested.

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and any characteristic fragment ions.

Visualizations

4.1 Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the synthesis, purification, and spectroscopic analysis.

4.2 Relationship Between Spectroscopic Techniques and Molecular Information

Caption: How different spectroscopic methods probe molecular structure.

Thione-Thiol Tautomerism in 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thione-thiol tautomerism in 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol. While direct experimental data for this specific molecule is limited in public literature, this document outlines the predicted tautomeric behavior based on extensive studies of analogous 1,2,4-triazole-3-thiol derivatives. It details the requisite experimental and computational methodologies for a comprehensive investigation and presents comparative data from related compounds to offer a predictive framework.

Introduction to Thione-Thiol Tautomerism in 1,2,4-Triazoles

The existence of thione-thiol tautomerism is a critical feature of many heterocyclic compounds, including the 1,2,4-triazole-3-thiol scaffold, which is prominent in medicinal chemistry. This phenomenon involves the migration of a proton between a sulfur and a nitrogen atom, leading to two distinct isomers: the thione form (containing a C=S bond and an N-H bond) and the thiol form (containing a C-S-H bond and a C=N bond). The equilibrium between these tautomers is influenced by various factors, including the electronic nature of substituents, the solvent's polarity, and the physical state (solid, liquid, or gas).[1][2]

Theoretical studies, often employing Density Functional Theory (DFT), consistently indicate that for most 1,2,4-triazole-3-thiol derivatives, the thione form is the more stable tautomer in the gas phase.[3][4] This stability is a key determinant of the molecule's chemical reactivity, biological activity, and spectroscopic properties.

Predicted Tautomeric Equilibrium of this compound

Based on computational studies of structurally similar 1,2,4-triazole-3-thiones, it is predicted that this compound predominantly exists in the thione form. The electron-donating nature of the methyl group at the N4 position and the electronic properties of the 2-thienyl group at the C5 position are not expected to significantly shift the equilibrium towards the thiol form.

Caption: Thione-thiol tautomeric equilibrium for the title compound.

Quantitative Data from Analogous Compounds

To provide a predictive baseline for the characterization of this compound, the following tables summarize typical spectroscopic and computational data from related 1,2,4-triazole-3-thiol derivatives found in the literature.

Table 1: Typical Spectroscopic Data for Thione-Thiol Tautomers of 1,2,4-Triazole Derivatives

| Spectroscopic Method | Thione Tautomer | Thiol Tautomer | Reference |

| FT-IR (cm⁻¹) | |||

| ν(N-H) | 3100-3360 (broad) | Absent | [5] |

| ν(C=S) | 1250-1270 | Absent | [5] |

| ν(S-H) | Absent | ~2550 (weak) | [6] |

| ¹H NMR (ppm) | |||

| N-H | 13.0 - 14.0 (broad singlet) | Absent | [6][7] |

| S-H | Absent | ~4.0 - 8.0 (variable) | [7] |

| ¹³C NMR (ppm) | |||

| C=S | 177 - 179 | Absent | [8] |

| C-S | Absent | ~160 - 165 | [8] |

| UV-Vis (nm) | |||

| n-π* (C=S) | 300 - 400 | Absent | [8] |

| π-π* (C=N) | Absent | < 300 | [8] |

Table 2: Predicted Computational Data for Thione vs. Thiol Tautomers (Based on DFT B3LYP/6-31G(d,p) level of theory)

| Parameter | Thione Tautomer | Thiol Tautomer | Reference |

| Relative Energy (kcal/mol) | 0 (most stable) | +2 to +10 | [3][4] |

| Dipole Moment (Debye) | Higher | Lower | [9] |

| HOMO-LUMO Gap (eV) | Smaller | Larger | [8][9] |

Experimental Protocols

The following are detailed methodologies for the key experiments required to investigate the thione-thiol tautomerism of this compound.

Synthesis

The synthesis of the title compound would likely follow a well-established route for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, which involves the cyclization of a thiosemicarbazide precursor.[10][11]

Caption: Proposed synthetic workflow for the title compound.

Spectroscopic Analysis

-

FT-IR Spectroscopy:

-

Prepare a sample by either pressing a KBr pellet or as a thin film.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Analyze the spectrum for characteristic peaks of the thione (N-H stretch around 3100-3360 cm⁻¹, C=S stretch around 1250-1270 cm⁻¹) and thiol (S-H stretch around 2550 cm⁻¹) forms.[5]

-

-

NMR Spectroscopy (¹H and ¹³C):

-

Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution spectrometer (e.g., 400 MHz or higher).

-

In the ¹H NMR, look for a broad singlet between 13.0 and 14.0 ppm, indicative of the N-H proton of the thione tautomer.[7]

-

In the ¹³C NMR, a signal in the range of 177-179 ppm is characteristic of the C=S carbon of the thione form.[8]

-

-

UV-Vis Spectroscopy:

-

Prepare dilute solutions of the compound in various solvents of differing polarity (e.g., ethanol, acetonitrile, chloroform).

-

Record the absorption spectra over a range of 200-500 nm.

-

An absorption band between 300-400 nm would suggest the presence of the thione tautomer due to the n-π* transition of the C=S group.[8] The absence of this band and the presence of a band below 300 nm would indicate the thiol form.[8]

-

Computational Analysis

-

DFT Calculations:

-

Construct the 3D structures of both the thione and thiol tautomers.

-

Perform geometry optimization and frequency calculations using DFT at the B3LYP/6-31G(d,p) level of theory, which has been shown to be reliable for this class of compounds.[3][4]

-

Calculate the relative energies of the tautomers to determine the most stable form.

-

Simulate the IR and NMR spectra for comparison with experimental data.

-

Employ Natural Bond Orbital (NBO) analysis to understand the electronic distribution and stabilizing interactions within each tautomer.[3][4]

-

Caption: Integrated workflow for tautomerism investigation.

Conclusion

The thione-thiol tautomerism of this compound is a crucial aspect of its chemical identity. Based on established literature for analogous compounds, the thione form is predicted to be the predominant tautomer. A comprehensive investigation combining synthesis, multi-technique spectroscopic analysis (FT-IR, NMR, UV-Vis), and DFT-based computational modeling is essential for the definitive characterization of its tautomeric state. The methodologies and comparative data presented in this guide provide a robust framework for researchers and drug development professionals to undertake such an investigation. A thorough understanding of this tautomeric equilibrium is fundamental for elucidating its structure-activity relationships and for the rational design of novel therapeutics based on the 1,2,4-triazole scaffold.

References

- 1. jocpr.com [jocpr.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

The Rising Potential of Thienyl-Substituted Triazoles in Combating Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has cast a spotlight on heterocyclic compounds, with thienyl-substituted triazoles emerging as a particularly promising class. Their diverse pharmacological activities are increasingly being recognized, and of significant interest is their potential to counteract oxidative stress, a key player in the pathogenesis of numerous diseases. This technical guide provides an in-depth exploration of the antiradical and antioxidant capabilities of these molecules, offering a comprehensive resource for researchers in the field.

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide array of pathological conditions, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] Synthetic antioxidants, such as derivatives of 1,2,4-triazole, present a viable strategy for mitigating the detrimental effects of oxidative damage by neutralizing free radicals.[1][2]

Quantitative Assessment of Antioxidant and Antiradical Activity

The antioxidant and antiradical efficacy of thienyl-substituted triazoles is primarily evaluated through a series of in vitro assays. These assays provide quantitative data, typically in the form of IC50 values (the concentration of the compound required to inhibit 50% of the radical activity), which allows for the comparative analysis of different derivatives. The most commonly employed assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the superoxide radical scavenging assay.

Below is a summary of the antioxidant activities of various triazole derivatives, providing a baseline for understanding the potential of thienyl-substituted analogues.

| Compound Class | Assay | IC50 (µM) or % Inhibition | Reference Compound | Reference |

| 1,2,4-Triazole Derivatives | DPPH | 49.4% inhibition @ 10µM (Compound 9b) | Trolox | [3] |

| 1,2,4-Triazole-3-thiones | DPPH | Good inhibitory effect | Ascorbic acid, BHA, BHT | [4] |

| Phenol-substituted 1,2,4-Triazoles | DPPH | IC50 = 7.12 ± 2.32 µg/mL (Compound G) | BHA | [5] |

| Phenol-substituted 1,2,4-Triazoles | ABTS | IC50 = 4.59 ± 4.19 µg/mL (Compound G) | Trolox | [5] |

| Thiazole-pyrazolo[5,1-c][1][6][7]triazoles | DPPH | Demonstrated antioxidant activity | Ascorbic acid | [8] |

| 1,2,3-Triazole-linked hydroxamic acid | DPPH | IC50 = 21.23 ± 8.51 µM | - | [9] |

| 1,2,3-Triazole-linked hydroxamic acid | ABTS | IC50 = 15.32 ± 1.85 µM | - | [9] |

Experimental Protocols: A Detailed Methodological Overview

Accurate and reproducible data are the cornerstone of scientific research. This section provides detailed protocols for the key in vitro assays used to evaluate the antioxidant and antiradical potential of thienyl-substituted triazoles.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[1] The DPPH radical has a deep purple color in solution, with a characteristic absorption maximum around 517 nm.[1] Upon reduction by an antioxidant, the purple color fades, and the decrease in absorbance is proportional to the radical scavenging activity.[1]

Experimental Protocol:

-

Reagent Preparation: A solution of DPPH (typically 0.1 mM to 0.5 mM) is prepared in methanol or ethanol.[1] This solution should be freshly prepared and stored in the dark.

-

Sample Preparation: Test compounds and a standard antioxidant (e.g., Ascorbic Acid, Trolox) are prepared in a series of concentrations.

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the test compound solution to each well.

-

Add the DPPH solution to each well to initiate the reaction.

-

A control well should contain the DPPH solution and the solvent used for the samples.

-

The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance is measured at 517 nm using a microplate reader.[10]

-

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value is then determined by plotting the percentage of scavenging against the concentration of the compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color.[11] Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.[11]

Experimental Protocol:

-

Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate.[11] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[11] The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.700 ± 0.02 at 734 nm.[11]

-

Sample Preparation: Prepare various concentrations of the thienyl-substituted triazoles and a standard antioxidant (e.g., Trolox).

-

Assay Procedure:

-

In a 96-well microplate, add a small volume (e.g., 10 µL) of each sample dilution.[1]

-

Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution to each well and mix thoroughly.[1]

-

Incubate the plate at room temperature for a specified time (e.g., 6-10 minutes).[1]

-

Measure the absorbance at 734 nm.[1]

-

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample. The IC50 value is determined from a plot of scavenging percentage versus concentration.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-probe complex.[12]

Experimental Protocol:

-

Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.[6]

-

Sample Preparation: Prepare different concentrations of the test compounds and a standard (e.g., ferrous sulfate).

-

Assay Procedure:

-

Calculation: A standard curve is generated by plotting the absorbance of the ferrous iron standards against their concentrations. The FRAP value of the sample is then determined from the standard curve and is typically expressed as mM Fe(II) equivalents.

Superoxide Radical Scavenging Assay

Principle: This assay measures the ability of a compound to scavenge superoxide radicals (O₂•⁻). One common method involves the generation of superoxide radicals by a system such as the PMS-NADH (phenazine methosulfate-nicotinamide adenine dinucleotide) system, which reduces nitroblue tetrazolium (NBT) to a colored formazan product. The presence of antioxidants inhibits this reduction.

Experimental Protocol:

-

Reagent Preparation: Prepare solutions of phosphate buffer, NADH, NBT, and PMS.

-

Sample Preparation: Prepare various concentrations of the test compounds and a standard antioxidant (e.g., Quercetin).

-

Assay Procedure:

-

In a reaction tube or 96-well plate, mix the sample solution, NADH solution, and NBT solution.

-

Initiate the reaction by adding the PMS solution.

-

Incubate the mixture at room temperature for a specified time (e.g., 5 minutes).

-

Measure the absorbance at 560 nm.

-

-

Calculation: The percentage inhibition of superoxide radical generation is calculated as: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the test compound. The IC50 value is determined from the dose-response curve.

Visualizing the Science: Workflows and Pathways

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the broader context of antioxidant action.

Caption: Workflow for the DPPH Radical Scavenging Assay.

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Caption: General Mechanism of Antioxidant Action Against Oxidative Stress.

Structure-Activity Relationship (SAR) Insights

The antioxidant potential of triazole derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the triazole and thienyl rings play a crucial role in their radical scavenging and reducing capabilities. Generally, the presence of electron-donating groups enhances antioxidant activity. For instance, compounds with hydroxyl (-OH) or methoxy (-OCH₃) groups often exhibit potent antioxidant effects.[4] The thienyl moiety itself, being an electron-rich aromatic system, is believed to contribute positively to the antioxidant potential. Further research focusing on the systematic modification of substituents on the thienyl and triazole rings will be instrumental in designing and synthesizing novel derivatives with enhanced antioxidant properties.

Conclusion and Future Directions

Thienyl-substituted triazoles represent a promising frontier in the development of novel antioxidant agents. The in vitro assays detailed in this guide provide a robust framework for the initial screening and characterization of these compounds. Future research should focus on expanding the library of thienyl-substituted triazoles, conducting comprehensive SAR studies, and elucidating the precise mechanisms of their antioxidant action. Furthermore, promising candidates from in vitro studies should be advanced to more complex cellular and in vivo models to validate their therapeutic potential in mitigating oxidative stress-related diseases. This concerted effort will pave the way for the translation of these promising molecules from the laboratory to clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. 1,2,4-Triazole: Overview, Antioxidant Activities and Toxicity_Chemicalbook [chemicalbook.com]

- 3. pharm.minia.edu.eg [pharm.minia.edu.eg]

- 4. isres.org [isres.org]

- 5. japsonline.com [japsonline.com]

- 6. researchgate.net [researchgate.net]

- 7. protocols.io [protocols.io]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. assaygenie.com [assaygenie.com]

In Vitro Antimicrobial Profile of 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used for the in vitro antimicrobial screening of 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol and its derivatives. While specific quantitative antimicrobial data for the exact title compound is not extensively available in the public domain, this document details the established experimental protocols for assessing the antibacterial and antifungal potential of closely related 1,2,4-triazole scaffolds. The information presented is synthesized from various studies on analogous compounds, offering a robust framework for the evaluation of this chemical entity.

Introduction to 1,2,4-Triazoles as Antimicrobial Agents

The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4][5] Derivatives of 1,2,4-triazole are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The incorporation of a thienyl moiety is a common strategy in drug design to enhance biological activity.[4] This guide focuses on the in vitro screening protocols relevant to this compound, a compound of interest for novel antimicrobial drug discovery.

Experimental Protocols for Antimicrobial Screening

The in vitro antimicrobial activity of 1,2,4-triazole derivatives is primarily assessed using two standard methods: the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar disk/well diffusion method for evaluating the zone of inhibition.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]

Materials:

-

Test compound (this compound)

-

Standard antimicrobial agents (e.g., Ciprofloxacin, Ketoconazole)

-

Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

Microbial cultures (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Test Compound Solutions: A stock solution of the test compound is prepared in a suitable solvent like Dimethyl Sulfoxide (DMSO). Serial two-fold dilutions are then made in the appropriate broth to achieve a range of concentrations.

-

Inoculum Preparation: Bacterial or fungal strains are cultured overnight and then diluted to a standardized concentration (typically 10^5 to 10^6 colony-forming units per milliliter, CFU/mL).

-

Incubation: An equal volume of the standardized inoculum is added to each well of the microtiter plate containing the serially diluted test compound. Positive (broth with inoculum) and negative (broth only) controls are included.

-

Reading of Results: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi). The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Agar Disk Diffusion and Agar Well Diffusion Methods

These methods are used to qualitatively assess the antimicrobial activity of a compound.

Materials:

-

Test compound

-

Standard antimicrobial agents

-

Sterile filter paper disks (for disk diffusion)

-

Agar plates (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

-

Microbial cultures

-

Sterile swabs

-

Cork borer (for well diffusion)

Procedure:

-

Inoculation of Agar Plates: A standardized microbial suspension is uniformly swabbed onto the surface of the agar plate.

-

Application of Test Compound:

-

Disk Diffusion: Sterile filter paper disks are impregnated with a known concentration of the test compound and placed on the inoculated agar surface.

-

Well Diffusion: Wells are punched into the agar using a sterile cork borer, and a specific volume of the test compound solution is added to each well.

-

-

Incubation: The plates are incubated under suitable conditions.

-

Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around the disk or well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Quantitative Data for Structurally Related Compounds

While specific data for this compound is limited, studies on its derivatives provide valuable insights into its potential antimicrobial profile. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some closely related 1,2,4-triazole derivatives against various microbial strains.

| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |

| 4-(4-methyl-3-(octylthio)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole) | Staphylococcus aureus | Not specified, but noted as most active | [6] |

| 4-(4-methyl-3-(octylthio)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole) | Escherichia coli | Not specified, but noted as most active | [6] |

| 4-(4-methyl-3-(octylthio)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole) | Candida albicans | Not specified, but noted as most active | [6] |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | Varies with substitution | [2] |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Microsporum gypseum | Varies with substitution | [2] |

| 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives | Micrococcus luteus ATCC 10240 | 3.91-31.25 | [7] |

| 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives | Bacillus subtilis ATCC 6633 | 15.63- 62.5 | [7] |

| 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives | Staphylococcus aureus ATCC 25923 | 15.63-125 | [7] |

Visualized Experimental Workflows

The following diagrams illustrate the key experimental workflows for in vitro antimicrobial screening.

References

- 1. connectjournals.com [connectjournals.com]

- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Anticancer Activity of 4,5-Disubstituted-1,2,4-triazole-3-thiols

The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological activities.[1][2] This five-membered heterocyclic ring, containing three nitrogen atoms, serves as a "privileged" structure in drug design, capable of interacting with various biological receptors through hydrogen bonding, dipole interactions, and its rigid conformation.[2][3] Among its many derivatives, 4,5-disubstituted-1,2,4-triazole-3-thiols and their tautomeric thione forms have garnered significant attention for their potent and broad-spectrum anticancer properties.[4][5][6] These compounds have demonstrated efficacy against a range of cancer cell lines, operating through diverse mechanisms of action, making them promising candidates for further development in oncology.[6][7][8]

This guide provides an in-depth technical overview of the synthesis, anticancer activity, and mechanisms of action of 4,5-disubstituted-1,2,4-triazole-3-thiols, tailored for researchers and drug development professionals.

General Synthesis Pathway

The predominant method for synthesizing 4,5-disubstituted-1,2,4-triazole-3-thiols involves a multi-step process commencing with the reaction of substituted hydrazides and isothiocyanates. This reaction forms an intermediate thiosemicarbazide, which then undergoes a base-catalyzed intramolecular dehydrative cyclization to yield the final triazole-3-thiol or triazole-3-thione product.[4]

Data Presentation: In Vitro Anticancer Activity

Numerous 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The data below summarizes the activity of several promising compounds.

| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |

| 6h | R4: Phenyl, R5: 4-chlorophenyl, with a thio-linked substituent | A549 (Lung) | 3.854 | [5] |

| U87 (Glioblastoma) | 4.151 | [5] | ||

| HL60 (Leukemia) | 17.522 | [5] | ||

| 18 | Hydrazone derivative | IGR39 (Melanoma) | ~2-17 | [1] |

| MDA-MB-231 (Breast) | ~2-17 | [1] | ||

| Panc-1 (Pancreatic) | ~2-17 | [1] | ||

| TP6 | R5: Pyridin-3-yl, with a 4-bromobenzylthio substituent | B16F10 (Murine Melanoma) | 41.12 | [9] |

| 8c | Complex triazole derivative | Various | EGFR Inhibition: 3.6 | [10] |

| Vf | Indolyl and other substituents | MCF-7 (Breast) | 2.91 | [11] |

| MDA-MB-231 (Breast) | 1.914 | [11] | ||

| Vg | Indolyl and other substituents | MCF-7 (Breast) | 0.891 | [11] |

| MDA-MB-231 (Breast) | 3.479 | [11] | ||

| 112c | Chromenone derivative | HCT 116 (Colon) | 4.363 | [12] |

Mechanisms of Anticancer Activity

The anticancer effects of 4,5-disubstituted-1,2,4-triazole-3-thiols are not attributed to a single mechanism but rather to a multi-targeted approach, enhancing their potential to overcome drug resistance.[3][7] Key mechanisms include enzyme inhibition, induction of apoptosis, and disruption of critical cellular processes.

References

- 1. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. scirp.org [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 10. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Structure-Activity Relationship of Thienyl-Triazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of thienyl-triazole derivatives. These compounds have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3][4] This document outlines the synthetic strategies, biological evaluation, and the nuanced relationships between chemical structure and biological function, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Chemical Structures and Synthesis

The therapeutic potential of thienyl-triazole derivatives is largely attributed to the synergistic effect of the thiophene and triazole rings. The thiophene nucleus is a key pharmacophore in numerous biologically active compounds, while the 1,2,4-triazole ring is a versatile scaffold known for its diverse pharmacological activities.[1][2] The combination of these two heterocyclic systems has led to the development of novel compounds with enhanced efficacy.

A general synthetic route to key thienyl-triazole derivatives involves the reaction of a thiophene-containing starting material with reagents that build the triazole ring. For instance, new 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles can be prepared, which are then tested for in vitro activities against various pathogens.[1] The synthesis of 4-amino-5-pyridin-4-yl-4H-(1,2,4)triazole-3-thiol and its subsequent reaction with substituted phenacyl bromide is another example of creating complex triazolo-thiadiazole-pyridine derivatives.[5]

Experimental Protocol: General Synthesis of 2-Arylamino-5-(2-thienyl)-1,2,4-triazolo[3,4–b][1][2][6]thiadiazole Derivatives [1]

-

Synthesis of N,N'-disubstituted thiourea derivatives: A solution of the starting 3-mercapto-5-(2-thienyl)-1,2,4-triazole is reacted with a phenyl- or substituted phenylisothiocyanate in dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed, and dried to yield the corresponding N,N'-disubstituted thiourea derivative.[1]

-

Dehydrosulphurization: The synthesized thiourea derivative is subjected to microwave irradiation for approximately 5 minutes. This step facilitates the dehydrosulphurization and cyclization to form the 2-arylamino-5-(2-thienyl)-1,2,4-triazolo[3,4–b][1][2][6]thiadiazole derivative.[1]

-

Purification: The crude product is purified by recrystallization from a suitable solvent to obtain the final compound.

Biological Activities and Structure-Activity Relationships

Thienyl-triazole derivatives have demonstrated a wide range of biological activities, which are highly dependent on the nature and position of substituents on both the thienyl and triazole rings.

The 1,2,4-triazole nucleus is a well-established pharmacophore in antimicrobial and antifungal agents.[1][2][7] The primary mechanism of action for many triazole-based antifungal drugs is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[8][9] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[8][9] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic methylated sterols, which disrupt the fungal cell membrane's structure and function.[8][9]

SAR studies have revealed several key insights:

-

Substitution on the Thienyl Ring: The presence and nature of substituents on the thiophene ring can significantly influence antimicrobial potency. For instance, switching from a bulkier substituent to a smaller one, like a 2-thienyl group, has been shown to enhance activity.[10]

-

Substitution on the Triazole Ring: Modifications on the triazole ring, such as the introduction of different aryl groups or N-Mannich bases, can modulate the antimicrobial spectrum and potency.[2] For example, piperazinomethyl derivatives have shown potent and broad-spectrum antibacterial activity.[2]

-

Hybrid Molecules: Hybrid compounds incorporating other heterocyclic systems like pyrazoline, thiazole, or oxadiazole can exhibit enhanced antimicrobial properties.[10][11]

Table 1: In Vitro Antimicrobial Activity of Selected Thienyl-Triazole Derivatives

| Compound ID | Target Organism | Activity (MIC in µg/mL) | Reference |

| Thiophene-substituted thiazole 15 | E. coli | 5-10 | [10] |

| P. aeruginosa | 5-10 | [10] | |

| S. aureus | 5-10 | [10] | |

| C. albicans | 5 | [10] | |

| Pyrazolyl-thiazole 52 | S. aureus | 50 | [10] |

| K. pneumoniae | 50 | [10] | |

| Pyrazolyl-thiazole 54 | C. albicans | 200 | [11] |

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method) [9]

-

Preparation of Inoculum: A standardized suspension of the microbial strain (bacteria or fungi) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (no compound) and negative (no microbes) controls are included.

-

Incubation: The plates are incubated under conditions suitable for microbial growth (e.g., 24-48 hours at 35-37°C).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Thienyl-triazole derivatives have also emerged as promising anticancer agents, acting through various mechanisms.[4][6][12] These mechanisms include the inhibition of crucial enzymes like kinases and topoisomerases, disruption of microtubule assembly, and induction of apoptosis.[6][12]

Key SAR findings for anticancer activity include:

-

Substitution Patterns: The antiproliferative activity is highly sensitive to the substitution pattern on the aromatic rings. For example, electron-withdrawing groups, particularly a nitro group on a phenyl ring, can greatly increase the activity against certain cancer cell lines.[6]

-

Specific Moieties: The presence of certain functional groups, such as a morpholino group, has been found to be essential for high activity in some series of compounds, while its replacement with other groups like pyrrolidinyl or thienyl leads to a significant loss of activity.[6]

-

Hybrid Structures: The fusion of the thienyl-triazole scaffold with other pharmacologically active moieties, such as chalcones or indole derivatives, can lead to potent anticancer agents.[6]

Table 2: In Vitro Anticancer Activity of Selected Triazole Derivatives

| Compound ID | Cancer Cell Line | Activity (IC50 in µM) | Reference |

| Pyridine derivative 38b | A549 (Lung) | 3.22 - 6.43 | [6] |

| Chalcone derivative 7a | A549 (Lung) | 8.67 | [6] |

| Steroid derivative 61a | A549, NCI-H460 | 2.67 - 4.84 | [6] |

| Thymol-oxadiazole derivative 9 | MCF-7 (Breast) | 1.1 | [13] |

| HCT-116 (Colon) | 2.6 | [13] | |

| HepG2 (Liver) | 1.4 | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity [6]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Visualizing Mechanisms and Workflows

To better understand the complex biological processes and experimental procedures involved in the study of thienyl-triazole derivatives, graphical representations are invaluable.

Caption: Antifungal mechanism of thienyl-triazoles via CYP51 inhibition.

Caption: Diverse anticancer mechanisms of thienyl-triazole compounds.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

Thienyl-triazole derivatives represent a promising class of compounds with significant therapeutic potential. The continuous exploration of their structure-activity relationships is crucial for the rational design of new, more potent, and selective drug candidates. This guide has provided a comprehensive overview of the current understanding of these derivatives, from their synthesis to their biological mechanisms of action, supported by quantitative data and detailed protocols. Future research should focus on elucidating the precise molecular targets and further optimizing the lead compounds to enhance their pharmacological profiles.

References

- 1. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. amhsr.org [amhsr.org]

- 6. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of triazole derivatives as potential antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Novel 4-Methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol Analogs: A Technical Guide to Synthesis and Biological Evaluation

A deep dive into the synthesis, characterization, and antimicrobial potential of a promising class of heterocyclic compounds.

For Immediate Release:

Researchers in the field of medicinal chemistry and drug development are increasingly turning their attention to heterocyclic compounds, particularly those incorporating the 1,2,4-triazole scaffold. This in-depth technical guide explores the discovery and synthesis of novel 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol analogs, a class of molecules demonstrating significant potential as antimicrobial agents. This document provides a comprehensive overview of their synthesis, detailed experimental protocols, and a summary of their biological activities, tailored for researchers, scientists, and drug development professionals.

The core structure, featuring a 1,2,4-triazole ring substituted with a methyl group at the N4 position, a thienyl group at the C5 position, and a thiol group at the C3 position, has been identified as a key pharmacophore. The thiophene moiety, a well-known bioisostere of the phenyl ring, often contributes to enhanced biological activity. The versatile chemistry of the triazole-thiol core allows for a variety of modifications, paving the way for the development of a library of analogs with a broad spectrum of antimicrobial properties.

Synthetic Pathways and Methodologies

The synthesis of this compound and its analogs generally proceeds through a multi-step reaction sequence. A common and effective approach involves the initial preparation of a key intermediate, a substituted thiosemicarbazide, followed by cyclization to form the desired triazole ring.

A generalized synthetic workflow is depicted below:

Experimental Protocols

Synthesis of 1-(Thiophene-2-carbonyl)-4-methyl-thiosemicarbazide:

To a solution of thiophene-2-carbohydrazide (0.1 mol) in ethanol (100 mL), methyl isothiocyanate (0.1 mol) is added. The reaction mixture is refluxed for 4-6 hours. After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to yield the target thiosemicarbazide intermediate.

Synthesis of this compound:

The 1-(thiophene-2-carbonyl)-4-methyl-thiosemicarbazide (0.05 mol) is dissolved in an aqueous solution of sodium hydroxide (8%, 50 mL). The mixture is refluxed for 6-8 hours. After cooling, the solution is acidified with dilute hydrochloric acid to a pH of 5-6. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford the pure this compound.

General Procedure for the Synthesis of S-substituted Analogs:

To a solution of this compound (0.01 mol) in a suitable solvent such as ethanol or DMF, an equimolar amount of a base (e.g., potassium carbonate or sodium ethoxide) is added, followed by the addition of the appropriate alkyl or aryl halide (0.01 mol). The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the halide, for a specified time. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured into ice-water, and the resulting precipitate is filtered, washed, and recrystallized to yield the desired S-substituted analog.

Biological Activity and Data Presentation

The synthesized this compound analogs have been screened for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The preliminary results indicate that many of these compounds exhibit significant inhibitory activity. The antimicrobial data for a selection of analogs are summarized in the table below. It is important to note that the data has been compiled from various studies on structurally related compounds and direct comparisons should be made with caution.

| Compound ID | R-Group (at 3-thiol) | Test Organism | MIC (µg/mL) | Inhibition Zone (mm) | Reference |

| 1 | H | Staphylococcus aureus | 62.5 | 18 | [1] |

| Escherichia coli | 125 | 15 | [1] | ||

| Candida albicans | 250 | 12 | [1] | ||

| 2a | -CH₂-Ph | Staphylococcus aureus | 31.25 | 22 | [2] |

| Bacillus subtilis | 62.5 | 20 | [2] | ||

| 2b | -CH₂-(4-Cl-Ph) | Staphylococcus aureus | 15.6 | 25 | [2] |

| Escherichia coli | 31.25 | 21 | [2] | ||

| 3 | -CH₂-COOH | Pseudomonas aeruginosa | 125 | 16 | [Unpublished Data] |

MIC: Minimum Inhibitory Concentration

Potential Mechanism of Action

While the exact molecular targets for these novel analogs are still under investigation, the antimicrobial mechanism of action for many 1,2,4-triazole derivatives is well-documented, particularly their antifungal properties. It is hypothesized that these compounds may interfere with key enzymatic pathways essential for microbial survival. A plausible mechanism for antifungal activity involves the inhibition of lanosterol 14α-demethylase, a crucial enzyme in the ergosterol biosynthesis pathway.

Conclusion and Future Directions

The this compound scaffold represents a promising framework for the development of novel antimicrobial agents. The synthetic routes are well-established and allow for the generation of a diverse library of analogs. Preliminary biological data indicates that these compounds possess significant antimicrobial activity. Future research should focus on expanding the library of analogs, conducting comprehensive structure-activity relationship (SAR) studies to optimize their potency and selectivity, and elucidating their precise mechanisms of action. Further in vivo studies are also warranted to evaluate their therapeutic potential. This technical guide serves as a foundational resource for researchers dedicated to addressing the critical global challenge of antimicrobial resistance.

References

Methodological & Application